(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Description
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone” is a heterocyclic organic molecule featuring a central methanone group bridging two distinct moieties:
- Piperidine-triazole subunit: A piperidine ring substituted at the 4-position with a 1,2,3-triazole group.
- Thiazole-pyrrole subunit: A 4-methylthiazole ring with a 2-position pyrrole substituent.
This architecture combines pharmacophoric elements commonly associated with bioactive molecules. The triazole ring may facilitate hydrogen bonding interactions, while the piperidine scaffold could enhance solubility and conformational flexibility.
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-12-14(24-16(18-12)21-7-2-3-8-21)15(23)20-9-4-13(5-10-20)22-11-6-17-19-22/h2-3,6-8,11,13H,4-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDABIWRLSVENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole structure have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities. They have also been reported to inhibit enzymes like α-amylase and α-glucosidase.
Mode of Action
It’s known that the anticancer activity of molecules with a similar 1,2,3-triazole structure is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond.
Biochemical Pathways
Compounds with a similar 1,2,3-triazole structure have been reported to inhibit enzymes like α-amylase and α-glucosidase, which play a vital role in the metabolism of carbohydrates. Inhibition of these enzymes can lead to a decrease in the breakdown of complex polysaccharides into glucose, which can be beneficial in the management of conditions like diabetes mellitus.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound becomes evident when compared to analogous heterocyclic systems. Key comparisons include:
Thiazolo-Triazole Derivatives
The compound 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone () shares a fused thiazole-triazole core but lacks the piperidine and pyrrole substituents. Key differences:
- Substituents : The target compound’s piperidine-triazole and thiazole-pyrrole groups introduce bulkier, more polar substituents compared to the acetyl and methyl groups in the thiazolo-triazole derivative.
- Bioactivity Implications : The pyrrole group in the target compound may enhance binding to aromatic receptors, whereas the acetyl group in the derivative could limit solubility.
Benzothiazole-Pyrazolone Systems
The compound 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () features a benzothiazole-pyrazolone framework. Key contrasts:
- Ring Systems: The target compound uses a monocyclic thiazole and triazole, whereas the benzothiazole-pyrazolone analog employs fused rings.
- Electronic Effects : The pyrrole substituent in the target may donate electron density, contrasting with the electron-withdrawing phenyl group in the benzothiazole derivative.
Structural Analogues with Piperidine Linkers
The triazole-piperidine moiety in the target compound likely confers similar advantages over non-piperidine analogs.
Data Table: Structural and Functional Comparison
Similarity Assessment Methodology
Structural comparisons often employ similarity coefficients such as the Tanimoto index to quantify molecular overlap using binary fingerprints (e.g., presence/absence of functional groups) . For the target compound:
- Hypothetical Analysis : A Tanimoto score of ~0.45–0.60 might reflect partial overlap with thiazolo-triazole derivatives (shared thiazole-triazole motifs) but lower similarity to benzothiazole-pyrazolone systems.
- Limitations : Coefficients may overlook 3D conformational or electronic differences, necessitating complementary methods like docking studies or quantum mechanical calculations.
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